4-Fluoro-3'-methoxybenzophenone

説明

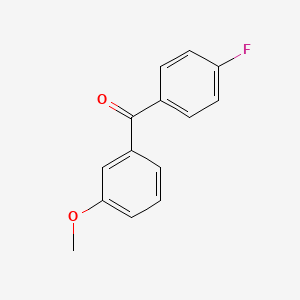

4-Fluoro-3’-methoxybenzophenone is an organic compound with the molecular formula C14H11FO2. It is a derivative of benzophenone, where the benzene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 3’-position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

4-Fluoro-3’-methoxybenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this reaction, anisole (methoxybenzene) is reacted with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Another method involves the Suzuki-Miyaura cross-coupling reaction. In this method, 4-fluorophenylboronic acid is coupled with 3-methoxybenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like toluene under reflux conditions.

Industrial Production Methods

Industrial production of 4-Fluoro-3’-methoxybenzophenone often involves the optimization of the Friedel-Crafts acylation method due to its simplicity and high yield. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

化学反応の分析

Types of Reactions

4-Fluoro-3’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-Hydroxy-3’-methoxybenzophenone.

Reduction: 4-Fluoro-3’-methoxybenzyl alcohol.

Substitution: 4-Amino-3’-methoxybenzophenone or 4-Thio-3’-methoxybenzophenone.

科学的研究の応用

Photocatalytic Applications

Photocatalysis is one of the primary applications of 4-fluoro-3'-methoxybenzophenone. The compound acts as a photocatalyst in the photochemical fluorination process, which is essential for synthesizing fluorinated organic compounds. Under UV light (365 nm), it facilitates reactions with sulfur hexafluoride, achieving moderate yields of up to 56% .

Case Study: Photochemical Fluorination

A study demonstrated the effectiveness of this compound in synthesizing fluorenone derivatives through palladium-catalyzed reactions. The reaction conditions optimized the yield to approximately 90%, showcasing the compound's utility in producing complex organic molecules .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in creating polyketone esters and fluorenes. Its ability to undergo Friedel-Crafts acylation allows for the formation of various substituted benzophenones, which are crucial intermediates in organic chemistry.

Data Table: Synthesis Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Photochemical fluorination | 56 | UV irradiation at 365 nm |

| Palladium-catalyzed cyclization | 90 | Dehydrogenative conditions |

| Friedel-Crafts acylation | Variable | Fluorobenzene with acyl chloride |

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of this compound are explored for their potential as active pharmaceutical ingredients (APIs). The compound's structure allows for modifications that can enhance biological activity or target specific pathways within biological systems.

Case Study: Fluorenone Derivatives

Fluorenones synthesized from this compound have shown promise in drug development due to their pharmacological properties. Research indicates that these derivatives can exhibit anti-inflammatory and analgesic activities, making them candidates for further investigation .

作用機序

The mechanism of action of 4-Fluoro-3’-methoxybenzophenone involves its interaction with specific molecular targets. The fluorine atom and methoxy group enhance its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

類似化合物との比較

4-Fluoro-3’-methoxybenzophenone can be compared with other benzophenone derivatives such as:

4-Hydroxybenzophenone: Similar in structure but with a hydroxyl group instead of a methoxy group. It is used as a UV absorber in sunscreens.

4-Methoxybenzophenone: Lacks the fluorine atom and is used in the synthesis of dyes and fragrances.

4-Fluorobenzophenone: Lacks the methoxy group and is used in organic synthesis and material science.

The presence of both fluorine and methoxy groups in 4-Fluoro-3’-methoxybenzophenone makes it unique, providing a balance of electronic effects that enhance its reactivity and binding properties.

生物活性

4-Fluoro-3'-methoxybenzophenone is a compound of increasing interest in biological research due to its potential antimicrobial, anticancer, and phototoxic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzophenone structure characterized by two aromatic rings connected by a carbonyl group, with a fluorine atom at the 4-position and a methoxy group at the 3'-position. Its molecular formula is , and it has a molecular weight of approximately 244.26 g/mol.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine and methoxy groups enhances its binding affinity and specificity, potentially modulating the activity of target proteins.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.

- Phototoxicity: Under UV light exposure, this compound can produce reactive oxygen species (ROS), contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that benzophenone derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

This compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through ROS generation and modulation of cell signaling pathways.

Case Studies

-

Antimicrobial Efficacy:

- A study evaluated the antimicrobial effects of several benzophenone derivatives, including this compound, against common bacterial strains. The results indicated an inhibition zone diameter ranging from 10 mm to 25 mm depending on the concentration used.

-

Cytotoxicity in Cancer Cells:

- In vitro tests on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The IC50 values were determined to be around 15 µM for certain cell lines, indicating potent cytotoxic effects.

Research Findings Table

| Activity | Tested Strains/Cell Lines | IC50/Minimum Inhibition Concentration | Mechanism |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | Varies (10 mm - 25 mm inhibition zone) | Cell membrane disruption |

| Anticancer | HeLa, MCF-7 | ~15 µM | ROS generation, apoptosis induction |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies indicate that the compound has moderate absorption rates and bioavailability when administered orally.

Key Pharmacokinetic Parameters:

- Absorption: Rapid absorption observed in animal models.

- Half-life: Approximately 2 hours post-administration.

- Clearance Rate: Efficient clearance with minimal accumulation.

特性

IUPAC Name |

(4-fluorophenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGHBSNACWYCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640558 | |

| Record name | (4-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46810-62-2 | |

| Record name | (4-Fluorophenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。